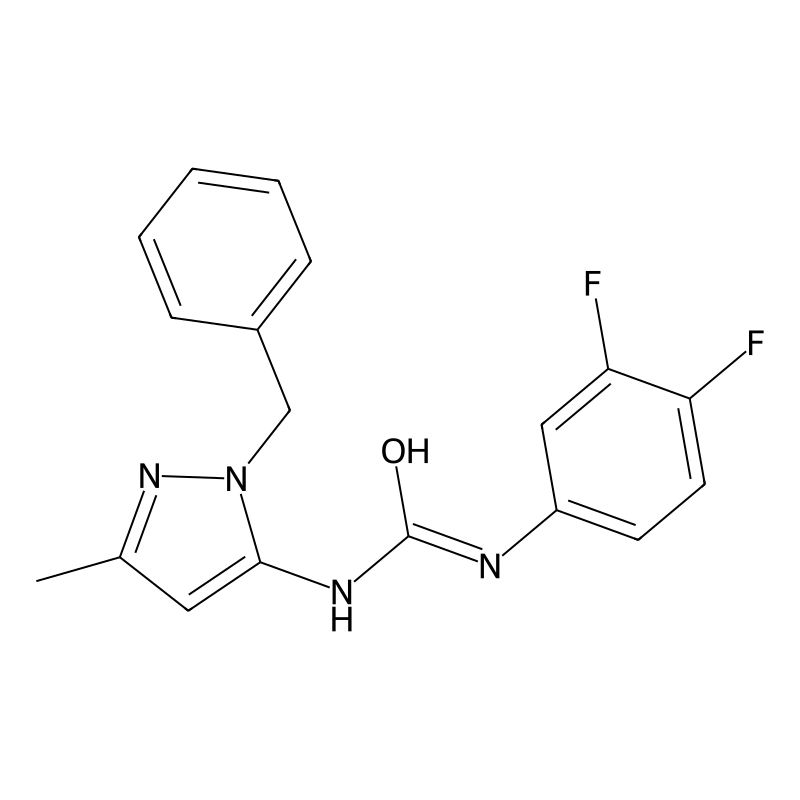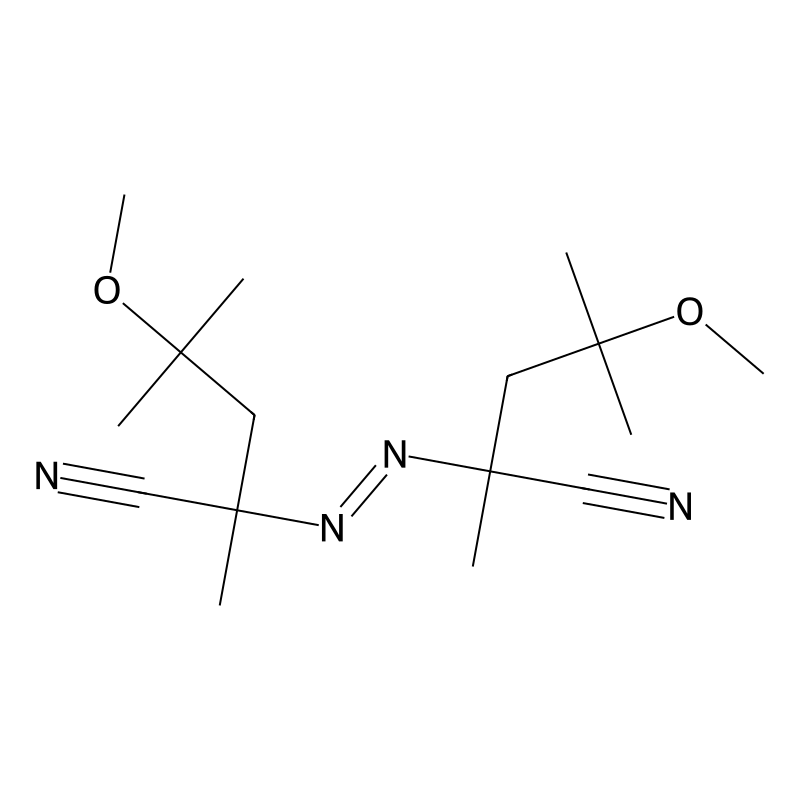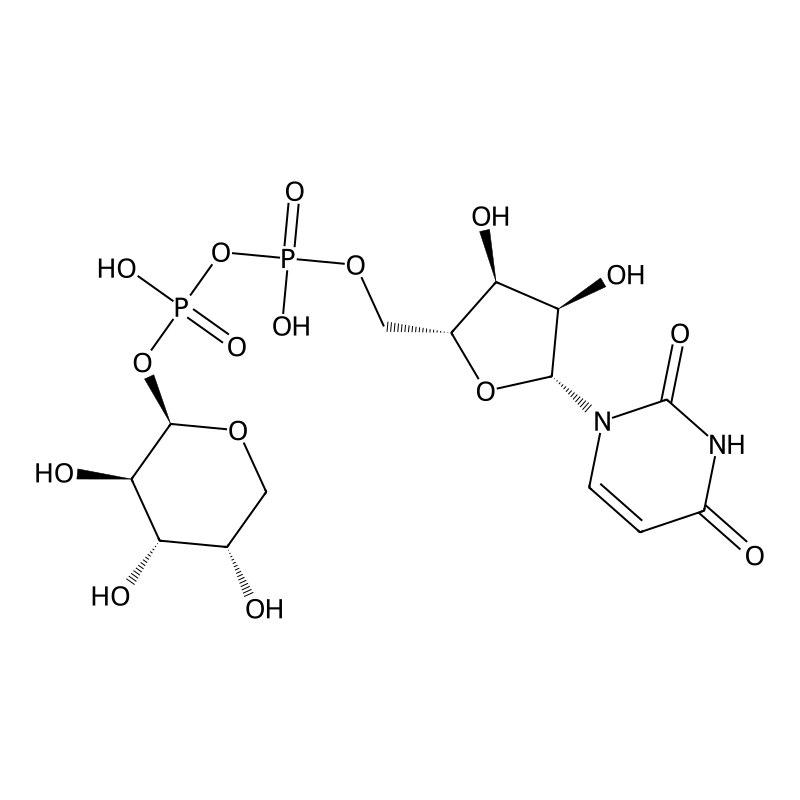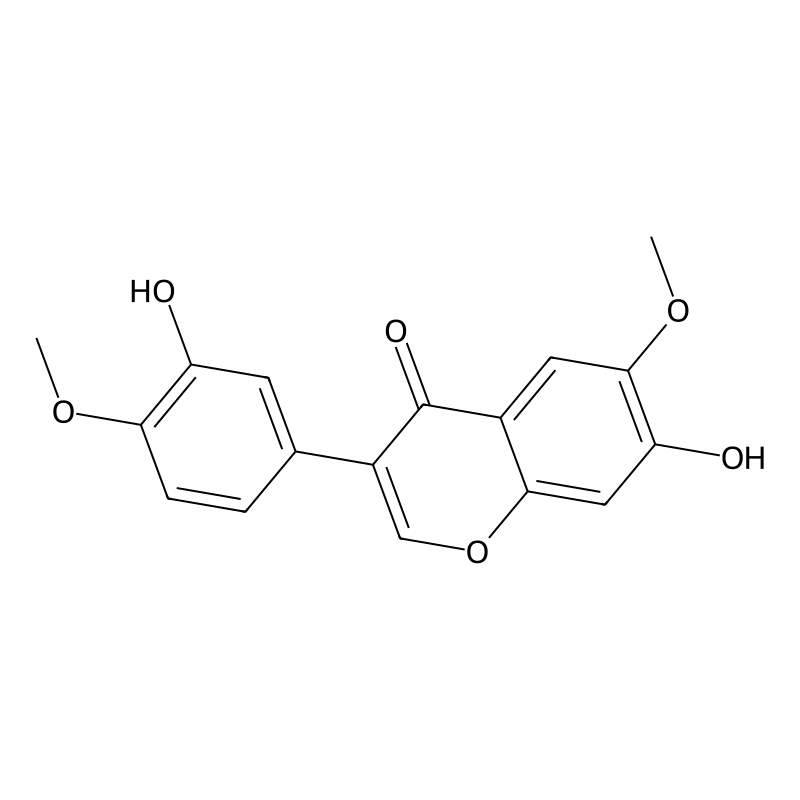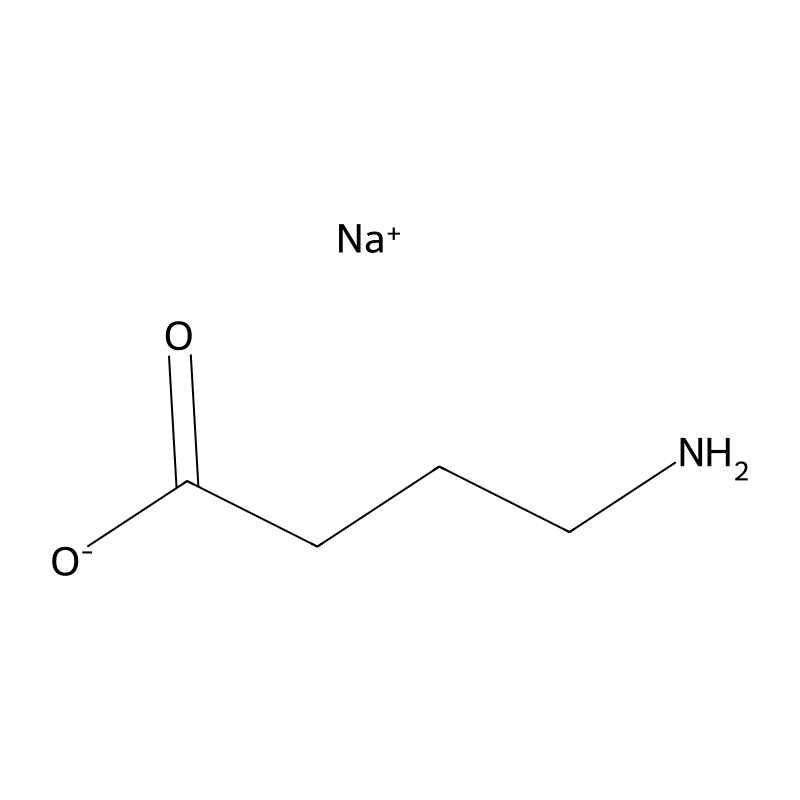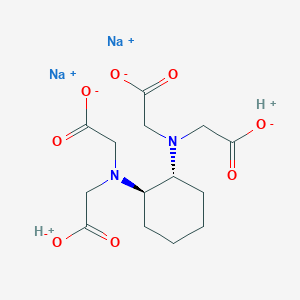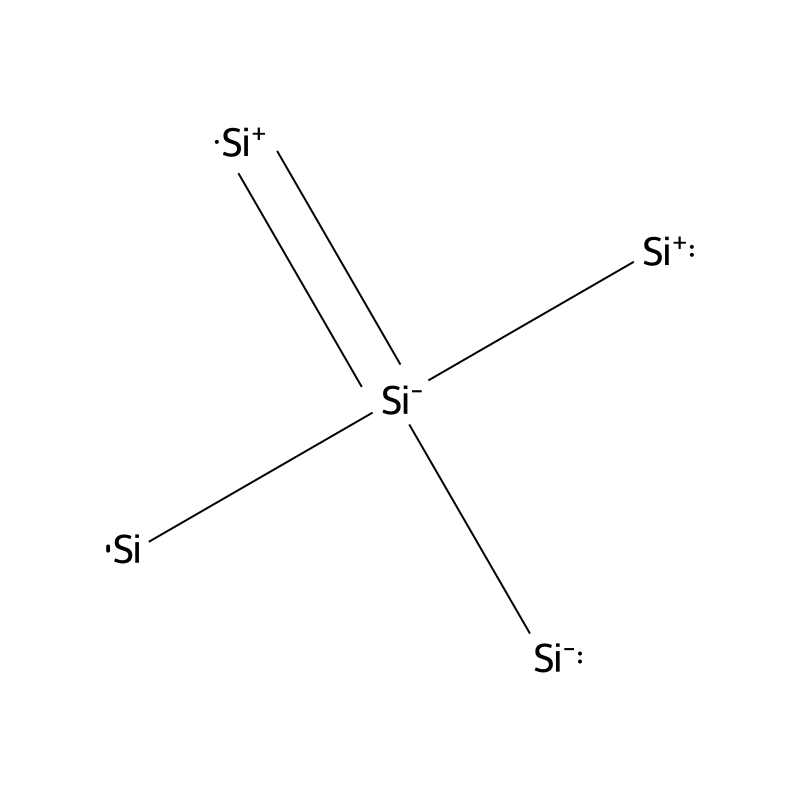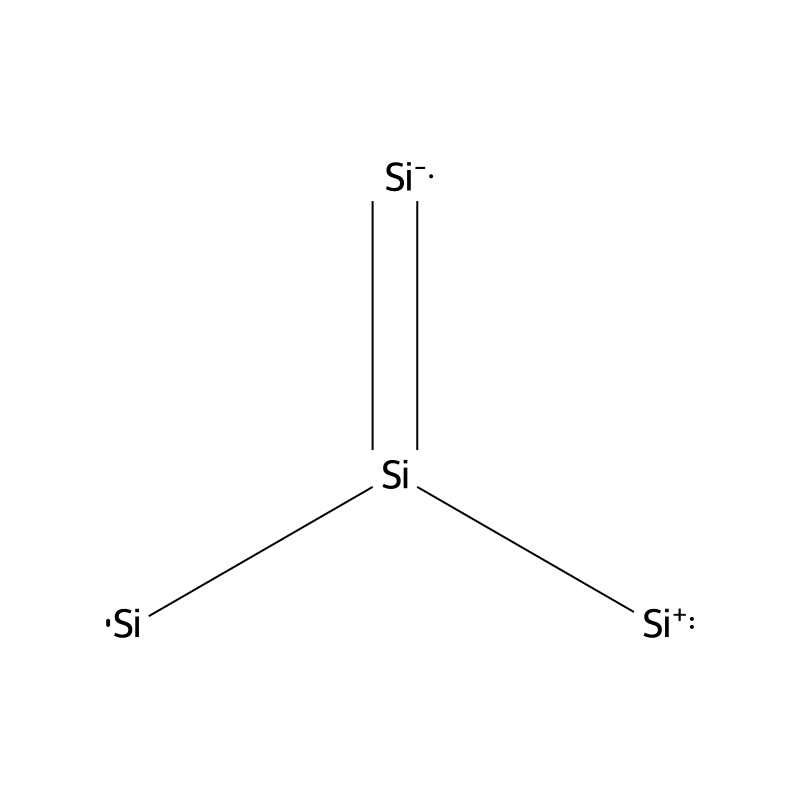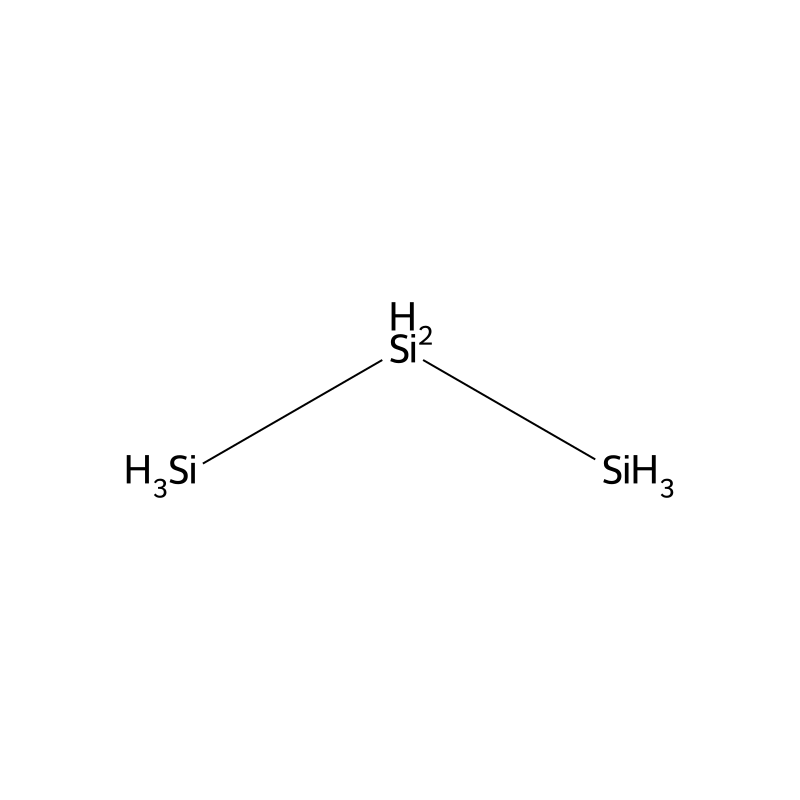KMH-233
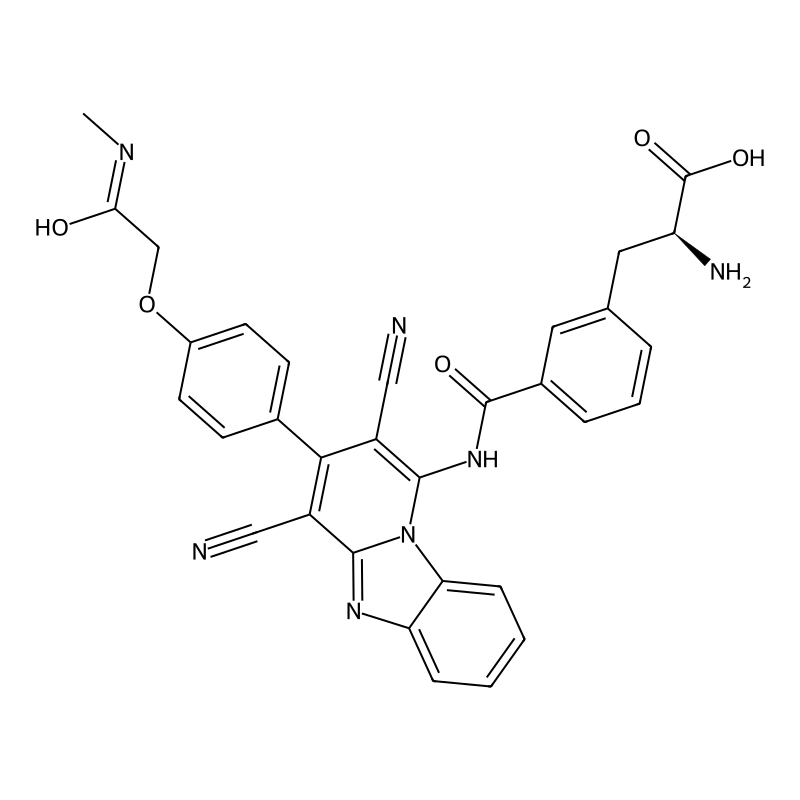
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
KMH-233 is a selective inhibitor of the l-type amino acid transporter 1, commonly referred to as LAT1. This compound has gained attention in the field of cancer research due to its ability to inhibit amino acid transport, which is crucial for the growth and survival of cancer cells. KMH-233 is characterized by its slowly reversible binding properties, making it a promising candidate for therapeutic applications against various cancers, particularly those that exhibit high dependency on LAT1 for nutrient uptake.
KMH-233 primarily functions through competitive inhibition of LAT1, affecting the transport of essential amino acids like leucine. The mechanism involves binding to the transporter and blocking its ability to facilitate amino acid entry into cells. This inhibition can lead to reduced cellular proliferation and increased apoptosis in LAT1-expressing cancer cells. Studies have shown that KMH-233 can modulate signaling pathways associated with cell growth, such as the mechanistic target of rapamycin pathway and nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .
Research indicates that KMH-233 exhibits significant biological activity against various cancer cell lines, including human breast adenocarcinoma cells (MCF-7). At concentrations below 25 micromolar, KMH-233 demonstrates hemocompatibility and does not adversely affect coagulation parameters in plasma . Its ability to induce apoptosis in cancer cells is enhanced when used in combination with other chemotherapeutic agents, such as bestatin or cisplatin, highlighting its potential as part of a combination therapy strategy .
The synthesis of KMH-233 involves several steps that typically include the formation of key structural components that confer its inhibitory properties. While specific synthetic routes are not detailed in the available literature, it is noted that structural optimization plays a crucial role in enhancing the efficacy and selectivity of LAT1 inhibitors like KMH-233 . The use of prodrug strategies has also been suggested to improve delivery and targeting properties while maintaining potency against LAT1.
KMH-233's primary application lies in oncology as a therapeutic agent targeting LAT1-mediated amino acid transport. Its ability to inhibit tumor growth by depriving cancer cells of essential nutrients positions it as a potential candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents. Additionally, its hemocompatibility suggests potential applications beyond oncology, possibly in conditions requiring modulation of amino acid transport without adverse effects on blood parameters .
Interaction studies have demonstrated that KMH-233 effectively inhibits the uptake of labeled leucine across various cell types, including neurons and astrocytes, where LAT1 is expressed. The compound's effectiveness varies among different cell lines, indicating that alternative transport mechanisms may compensate when LAT1 is inhibited . This suggests a complex interplay between transporters in cellular amino acid homeostasis and highlights the need for further investigation into KMH-233's pharmacodynamics.
Several compounds share structural or functional similarities with KMH-233, particularly those targeting LAT1 or related transporters. Here are some notable examples:
| Compound | Type | Mechanism | Unique Features |
|---|---|---|---|
| JPH203 | LAT1-inhibitor | Selective inhibition of LAT1 | Advanced to clinical trials; structurally similar |
| 1,2,3-Dithiazoles | Irreversible LAT1-inhibitor | Covalent modification of LAT1 | Stronger binding affinity but less reversible |
| 2-Amino-2-norbornane-carboxylic acid | System L inhibitor | Competing substrate for LAT1 | Non-selective across system L family |
| Bestatin | Protease inhibitor | Inhibition of aminopeptidases | Enhances efficacy when combined with LAT1 inhibitors |
| Melphalan | Alkylating agent | LAT1 substrate; induces DNA damage | Not a prodrug; used in combination therapies |
KMH-233 stands out due to its selective and reversible inhibition profile compared to other compounds that may exhibit irreversible binding or broader substrate specificity. Its unique mechanism allows for targeted therapeutic strategies while minimizing potential off-target effects associated with less selective inhibitors .
